Potassium but-2-ynedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

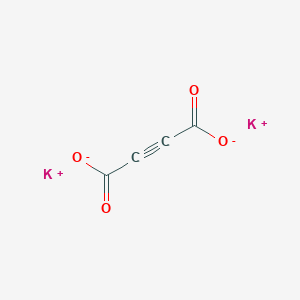

Potassium but-2-ynedioate, also known as this compound, is a useful research compound. Its molecular formula is C4K2O4 and its molecular weight is 190.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Cycloaddition and Multicomponent Reactions

Dialkyl but-2-ynedioates, structurally related to potassium but-2-ynedioate, participate in cycloadditions and domino reactions. For example:

-

Cyclopentene Formation : Reaction of dialkyl but-2-ynedioates with phenacylmalononitriles in acetonitrile at room temperature in the presence of tetrabutylammonium bromide (TBAB) yields 3,3-dicyano-5-hydroxy-5-arylcyclopent-1-ene derivatives .

-

Diastereoselective Dicyclopentene Synthesis : Using DABCO as a base promoter, a quasi-four-component reaction between phenacylmalononitriles and dialkyl but-2-ynedioates produces carboxamide-bridged dicyclopentenes with high diastereoselectivity .

Key Mechanistic Steps :

-

Deprotonation of active methylene groups by bases (e.g., TBAB).

-

Michael addition and cyclization to form intermediates.

Role in Antimicrobial and Enzyme Inhibition

Diethyl but-2-ynedioate derivatives exhibit biological activity:

-

Antibacterial Properties : Derivatives such as 48e (R = H, X = N, R₁ = Et) show potent activity against bacterial strains (MIC: 15–60 µM) .

-

Carbonic Anhydrase II Inhibition : Substituted diethyl but-2-ynedioate derivatives (e.g., 6g ) demonstrate inhibitory effects, with meta-chloro substitution enhancing activity .

Comparative Reactivity of Esters vs. Salts

| Parameter | Dialkyl But-2-ynedioate | Inferred Reactivity of Potassium Salt |

|---|---|---|

| Solubility | Organic solvents (e.g., CH₃CN) | Likely hydrophilic due to ionic nature |

| Base Sensitivity | Stable under mild basic conditions | May act as a base or participate in acid-base reactions |

| Cycloaddition Efficiency | High with TBAB/DABCO | Potentially enhanced due to ionic intermediates |

Data Tables from Key Studies

Table 1: Yields of Cyclopentene Derivatives (TBAB-Promoted)

| Entry | Substituent (Ar) | Alkyl Group | Yield (%) |

|---|---|---|---|

| 3l | p-BrC₆H₄ | Me | 55 |

Table 2: Antibacterial Activity of Diethyl But-2-ynedioate Derivatives

| Compound | MIC (µM) vs. S. aureus | MIC (µM) vs. E. coli |

|---|---|---|

| 48e | 60–100 | 15–60 |

Critical Analysis and Gaps

-

The potassium salt’s reactivity in aqueous or polar solvents remains unexplored in the provided literature.

-

Direct evidence for its role in catalysis (e.g., as a counterion or base) is lacking but plausible based on ester derivative studies.

Propiedades

Número CAS |

14341-52-7 |

|---|---|

Fórmula molecular |

C4K2O4 |

Peso molecular |

190.24 g/mol |

Nombre IUPAC |

dipotassium;but-2-ynedioate |

InChI |

InChI=1S/C4H2O4.2K/c5-3(6)1-2-4(7)8;;/h(H,5,6)(H,7,8);;/q;2*+1/p-2 |

Clave InChI |

BXISNBUTGVYPFK-UHFFFAOYSA-L |

SMILES |

C(#CC(=O)[O-])C(=O)[O-].[K+].[K+] |

SMILES canónico |

C(#CC(=O)[O-])C(=O)[O-].[K+].[K+] |

Key on ui other cas no. |

928-04-1 14341-52-7 |

Pictogramas |

Acute Toxic; Irritant |

Sinónimos |

2-Butynedioic acid dipotassium salt |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.